![molecular formula C8H12ClNO B2758104 5-(Aminomethyl)-2-methylphenol;hydrochloride CAS No. 943752-16-7](/img/structure/B2758104.png)
5-(Aminomethyl)-2-methylphenol;hydrochloride
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Overview
Description
The compound “5-(Aminomethyl)-2-methylphenol;hydrochloride” is a derivative of phenol, which is an aromatic compound with a hydroxyl group. The “5-(Aminomethyl)-2-methyl” part suggests that an aminomethyl group is attached to the 5th carbon and a methyl group is attached to the 2nd carbon of the phenol ring . The hydrochloride indicates that it’s a salt form, which usually increases the compound’s solubility in water .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenol ring with a methyl group and an aminomethyl group attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Amines, for example, can undergo a variety of reactions, including reactions with acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amino acids, which also contain amino and carboxyl groups, have properties like high dielectric constants and high dipole moments .Scientific Research Applications
Antioxidant and Radical Scavenging Activity
Phenolic compounds, including those related to 5-(Aminomethyl)-2-methylphenol hydrochloride, have been studied for their antioxidant properties. A study on phenolic derivatives demonstrated their effectiveness as inhibitors of lipid peroxidation and as potent peroxyl radical scavengers, suggesting that similar compounds could serve as antioxidants in biological systems, protecting against oxidative stress (Dinis, Maderia, & Almeida, 1994).
Antimicrobial and Anticancer Activity
Schiff bases derived from aminophenol compounds have been synthesized and shown to possess significant anticancer activity against various cancer cell lines, implying potential therapeutic applications for structurally related compounds like 5-(Aminomethyl)-2-methylphenol hydrochloride (Uddin et al., 2020). Furthermore, derivatives of aminophenol have been explored for their antimicrobial properties, highlighting the broad applicability of such compounds in addressing microbial infections (Mickevičienė et al., 2015).
Interaction with Biomolecules
The interaction of phenolic and aminophenol derivatives with DNA has been a subject of interest, with studies showing that such compounds can bind to DNA through various mechanisms, indicating potential applications in drug development and as tools for understanding biomolecular interactions (Rafique et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-2-methylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-9)4-8(6)10;/h2-4,10H,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJGYFVHOCVNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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